molecular formula C9H6Cl3NO4 B11466062 4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

Cat. No.: B11466062
M. Wt: 298.5 g/mol
InChI Key: UMPRGWSFVLTKPW-LCYFTJDESA-N
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Description

4,6-Dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride is a synthetic organic compound with the molecular formula C₉H₆Cl₃NO₄. This compound is characterized by the presence of a benzodioxole ring substituted with chloro, hydroxy, and methoxy groups, as well as a carboximidoyl chloride functional group. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of chloro groups: Chlorination of the benzodioxole ring at the 4 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group at the 7 position using methylating agents like dimethyl sulfate or methyl iodide.

    Formation of the carboximidoyl chloride group: This involves the reaction of the intermediate compound with reagents such as oxalyl chloride or phosgene to introduce the carboximidoyl chloride functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The hydroxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products

    Substitution products: Amino or thiol derivatives.

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Hydrolysis products: Carboxylic acids.

Scientific Research Applications

4,6-Dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3-benzodioxole: Lacks the hydroxy, methoxy, and carboximidoyl chloride groups.

    7-Methoxy-1,3-benzodioxole: Lacks the chloro and carboximidoyl chloride groups.

    4,6-Dichloro-7-methoxy-1,3-benzodioxole: Lacks the hydroxy and carboximidoyl chloride groups.

Uniqueness

4,6-Dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzodioxole ring, along with the reactive carboximidoyl chloride group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H6Cl3NO4

Molecular Weight

298.5 g/mol

IUPAC Name

(5Z)-4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

InChI

InChI=1S/C9H6Cl3NO4/c1-15-6-4(10)3(9(12)13-14)5(11)7-8(6)17-2-16-7/h14H,2H2,1H3/b13-9-

InChI Key

UMPRGWSFVLTKPW-LCYFTJDESA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1OCO2)Cl)/C(=N/O)/Cl)Cl

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)Cl)C(=NO)Cl)Cl

Origin of Product

United States

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